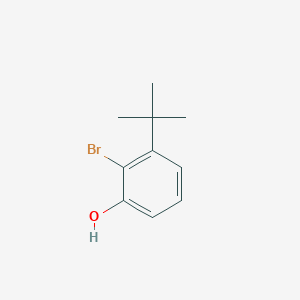
1-(2,2-Difluorocyclopentyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluorocyclopentyl)ethan-1-one is a chemical compound with the molecular formula C8H12F2O It is characterized by the presence of a difluorocyclopentyl group attached to an ethanone moiety
Méthodes De Préparation
The synthesis of 1-(2,2-Difluorocyclopentyl)ethan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 2,2-difluorocyclopentanone with ethylmagnesium bromide, followed by hydrolysis to yield the desired product.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the formation of unwanted by-products. The temperature is maintained at low levels to control the reaction rate and ensure high yield.
Industrial Production Methods: Industrial production may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production process. This ensures a consistent supply of the compound for various applications.
Analyse Des Réactions Chimiques
1-(2,2-Difluorocyclopentyl)ethan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorocyclopentyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically conducted under controlled temperature and pressure to ensure high selectivity and yield.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used.
Applications De Recherche Scientifique
1-(2,2-Difluorocyclopentyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,2-Difluorocyclopentyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways involved depend on the specific application and context of use. For example, in biological systems, the compound may modulate signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
1-(2,2-Difluorocyclopentyl)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 2,2-difluorocyclopentanone, 1-(2,2-difluorocyclopentyl)methanol, and 1-(2,2-difluorocyclopentyl)ethanol.
Uniqueness: The presence of the difluorocyclopentyl group imparts unique chemical and physical properties to the compound, making it distinct from its analogs
Propriétés
Formule moléculaire |
C7H10F2O |
|---|---|
Poids moléculaire |
148.15 g/mol |
Nom IUPAC |
1-(2,2-difluorocyclopentyl)ethanone |
InChI |
InChI=1S/C7H10F2O/c1-5(10)6-3-2-4-7(6,8)9/h6H,2-4H2,1H3 |
Clé InChI |
AVTFETCNKICEKW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCCC1(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


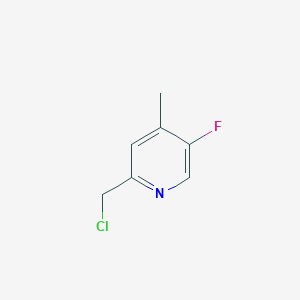
![(R)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12974445.png)
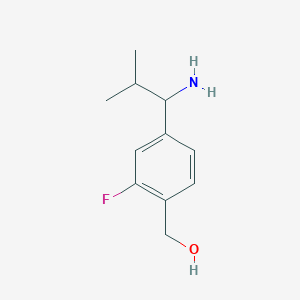
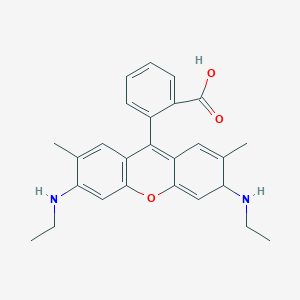
![Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12974481.png)
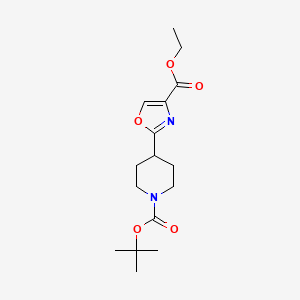
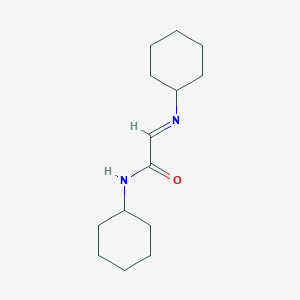


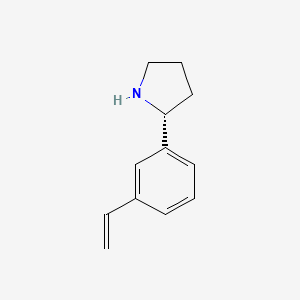
![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12974512.png)
![3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B12974517.png)
![1,4-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B12974531.png)
